A Technical Guide to 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole: Properties, Synthesis, and Therapeutic Potential
A Technical Guide to 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to participate in various biological interactions have led to its incorporation into a multitude of approved therapeutic agents.[1][2] Pyrazole-containing drugs have demonstrated efficacy across a wide spectrum of diseases, including cancer, inflammatory conditions, and infectious diseases.[1][3] The metabolic stability of the pyrazole ring further enhances its desirability as a core component in drug design.[1][2] This guide focuses on a specific derivative, 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole, providing a comprehensive overview of its predicted chemical properties, a plausible synthetic pathway, and its potential applications in drug development, drawing upon the extensive knowledge base of analogous pyrazole compounds.
Physicochemical and Spectroscopic Profile
Table 1: Predicted Physicochemical Properties of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₅BrN₂O | Based on structural components. |
| Molecular Weight | 295.18 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid or powder. | Typical appearance of similar organic compounds.[4] |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol); sparingly soluble in water. | The hydrophobic bromobenzyl and propyl groups suggest poor aqueous solubility.[5] |
| Melting Point | Expected to be in the range of 100-150 °C. | Based on melting points of similar substituted pyrazoles.[4] |
| logP (Octanol/Water) | Estimated to be in the range of 3-4. | The lipophilic nature of the substituents would contribute to a higher logP value. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthetic compounds. Based on the structure of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole and data from analogous compounds, the following spectral characteristics are anticipated:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromobenzyl group, the benzylic methylene protons, the pyrazole ring protons, and the protons of the N-propyl group. The chemical shifts will be influenced by the electronic environment of each proton. For instance, the pyrazole protons are expected to appear as singlets in the aromatic region.[6]
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbons of the pyrazole ring, the bromophenyl ring, the benzylic carbon, and the propyl chain. The carbon attached to the bromine atom will exhibit a downfield shift.[6]
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) of approximately equal intensity, which is indicative of the presence of a single bromine atom.[7]
Synthetic Strategy: A Plausible Pathway
The synthesis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole can be envisioned through a multi-step process, leveraging established methodologies for pyrazole synthesis and functionalization. A plausible synthetic route is outlined below, starting from readily available precursors.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 1-Propyl-1H-pyrazol-4-ol
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Reaction Setup: To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
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Alkylation: Add 1-bromopropane (1.2 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction to room temperature, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting 4-bromo-1-propyl-1H-pyrazole is then subjected to a nucleophilic substitution with a hydroxide source (e.g., sodium hydroxide in the presence of a copper catalyst) to yield 1-propyl-1H-pyrazol-4-ol.
Step 2: Synthesis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole (Williamson Ether Synthesis)
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Reaction Setup: To a solution of 1-propyl-1H-pyrazol-4-ol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a strong base such as sodium hydride (1.1 eq) at 0 °C.
-
Alkylation: After stirring for a short period, add 1-bromo-4-(bromomethyl)benzene (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Work-up and Purification: Quench the reaction carefully with water and extract the product with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the target compound, 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole.
Causality in Experimental Design
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Choice of Base: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the hydroxyl group of the pyrazole to form the more nucleophilic alkoxide, which is necessary for the Williamson ether synthesis.
-
Solvent Selection: DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base, leaving the alkoxide anion more reactive.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, allowing for the separation of the desired product from unreacted starting materials and byproducts.
Caption: Potential drug discovery applications of the target compound.
In the Development of Anti-inflammatory Agents
Numerous pyrazole derivatives have demonstrated significant anti-inflammatory and analgesic properties. [3][8]The mechanism of action often involves the inhibition of key inflammatory mediators. The structural features of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole make it a candidate for investigation as a novel anti-inflammatory agent.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole is not available, general precautions for handling similar brominated heterocyclic compounds should be followed. These compounds may cause skin, eye, and respiratory irritation. [9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [12][13]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. [9][13]Avoid contact with skin and eyes. [12]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [9][10]* Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations. [9][10]
Conclusion and Future Directions
4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its pyrazole core, combined with the synthetically versatile bromobenzyl ether moiety, provides a robust platform for the development of novel therapeutics. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities. Screening against a panel of kinases, exploring its utility as a PROTAC intermediate, and assessing its anti-inflammatory properties would be logical next steps in unlocking the therapeutic potential of this intriguing molecule. The insights gained from such studies will not only elucidate the specific properties of this compound but also contribute to the broader understanding of the structure-activity relationships of pyrazole-based drug candidates.
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- Pandhurnekar, C. P., et al. (2021). A comprehensive review on green synthetic methods, and biological activities of pyrazole and its derivatives. Journal of Advanced Scientific Research, 12(3), 37-43.
- Kumar, A., & Kumar, S. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(4), 1-17.
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